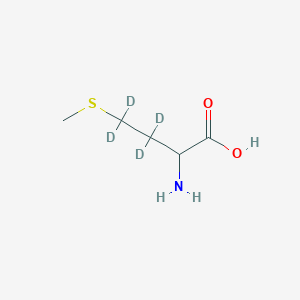

DL-Methionine-3,3,4,4-d4

Description

Significance of Stable Isotope Labeling in Contemporary Metabolic and Systems Biology

Stable isotope labeling is a cornerstone of modern metabolomics and systems biology, providing a dynamic view of metabolic processes that is unattainable with traditional analytical methods. physoc.org By introducing molecules enriched with heavy isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into biological systems, researchers can trace the metabolic fate of these compounds. creative-proteomics.comfiveable.me This approach allows for the precise measurement of metabolite flow, or flux, through various pathways, offering a more complete understanding of cellular function in both healthy and diseased states. nih.govcreative-proteomics.com

The key advantage of stable isotopes is their non-radioactive nature, which allows for safe, long-term studies in a variety of organisms, including humans. creative-proteomics.com This has revolutionized metabolic research, enabling detailed investigations into protein turnover, glucose metabolism, and fatty acid synthesis. ckisotopes.com Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and metabolic flux analysis (MFA) rely heavily on these labeled compounds to quantify changes in protein abundance and metabolic rates, respectively. creative-proteomics.comsigmaaldrich.com

Foundational Principles of Deuterium Isotope Tracing for Amino Acid Flux Studies

Deuterium, a stable isotope of hydrogen, serves as an effective tracer in amino acid flux studies due to its significant mass difference from protium (B1232500) (the common isotope of hydrogen). nih.gov When a deuterium-labeled amino acid like DL-Methionine-3,3,4,4-d4 is introduced into a biological system, it becomes incorporated into newly synthesized proteins. e-acnm.org The rate of this incorporation can be measured using mass spectrometry, which distinguishes between the labeled ("heavy") and unlabeled ("light") forms of the amino acid. nih.gov

This "tracer-tracee" approach allows for the calculation of fractional synthesis rates (FSR) of proteins, providing a quantitative measure of protein turnover. e-acnm.org The deuterium label on the methionine molecule, specifically at the 3 and 4 positions of the carbon backbone, provides a stable marker that can be tracked through various metabolic transformations. This allows researchers to investigate not only protein synthesis but also other metabolic pathways involving methionine, such as transmethylation and transsulfuration. psu.edupnas.org The use of deuterium oxide (D₂O), or "heavy water," is another common method where deuterium from body water is incorporated into various molecules, including amino acids, offering a way to study the turnover of multiple substrates simultaneously over extended periods. physoc.orgnih.gov

Historical Development and Evolution of Methionine Isotope Tracers in Research

The use of stable isotopes as tracers in metabolic research dates back nearly a century, with early pioneering work laying the foundation for our current understanding of metabolism. nih.govnih.gov Initial studies utilized isotopes of carbon, nitrogen, and oxygen to trace the fate of various biomolecules. nih.gov The development of mass spectrometry was crucial for these early discoveries, allowing for the differentiation and quantification of isotopic abundance. nih.gov

Specifically for methionine, early research focused on its essential role in protein synthesis and as a methyl group donor. psu.edu The development of isotopically labeled methionine, including those with carbon-13 and deuterium, enabled more sophisticated studies of its metabolism. psu.edupnas.org For instance, the use of multiply labeled methionine, such as [1-¹³C, methyl-²H₃]methionine, has allowed for the simultaneous measurement of different metabolic fates of the amino acid. pnas.org More recently, novel tracers like methyl[D₃]-¹³C-methionine have been developed to concurrently measure both muscle protein synthesis and breakdown, a significant advancement in the field. nih.govworktribe.com

Propriétés

IUPAC Name |

2-amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/i2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEARJCKVFRZRR-RRVWJQJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Frameworks for Dl Methionine 3,3,4,4 D4 Application in Quantitative Biological Studies

Advanced Mass Spectrometry-Based Analytical Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with separation techniques like liquid or gas chromatography, it provides exceptional sensitivity and selectivity for the quantification of molecules in complex mixtures such as biological samples. In this context, DL-Methionine-3,3,4,4-d4 is invaluable for ensuring the accuracy and reproducibility of these measurements.

Role as an Internal Standard in Metabolite Quantification via Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as a gold-standard method for the accurate quantification of small molecules. researchgate.net The fundamental principle of IDMS lies in the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to a sample prior to any processing or analysis. researchgate.netsigmaaldrich.com this compound is ideally suited for this role in the quantification of endogenous methionine. nih.gov

Because this compound is chemically identical to natural methionine, it behaves similarly during sample extraction, derivatization, and chromatographic separation. sigmaaldrich.com However, due to its four deuterium (B1214612) atoms, it has a higher mass and is detected as a separate signal by the mass spectrometer. researchgate.net Any sample loss or variation during the analytical workflow will affect both the "heavy" (deuterated) standard and the "light" (native) analyte equally. By measuring the ratio of the signal intensity of the native methionine to the known concentration of the added this compound, a highly accurate and precise quantification of the endogenous methionine concentration can be achieved. vanderbilt.edu This approach effectively corrects for variations in sample recovery and matrix effects, which are common challenges in complex biological samples. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols for Deuterated Methionine and its Metabolites

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique in metabolomics for analyzing a wide range of metabolites, including amino acids. nih.gov The use of this compound as an internal standard is integral to many LC-MS protocols for quantifying methionine and related metabolites in biological matrices like serum and tissue extracts. nih.govnih.gov

A typical workflow begins with sample preparation, often involving protein precipitation to remove larger molecules that can interfere with the analysis. This is commonly achieved by adding a cold organic solvent, such as methanol (B129727), to the sample (e.g., serum or homogenized tissue). nih.gov The internal standard, this compound, is added at this stage to ensure it undergoes all subsequent steps alongside the endogenous analyte. nih.govnih.gov After vortexing and centrifugation to pellet the precipitated proteins, the supernatant containing the metabolites is collected for analysis. nih.gov

The extract is then injected into an LC system, where compounds are separated based on their physicochemical properties before entering the mass spectrometer. Ultra-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) systems are commonly used. nih.govnih.gov The mass spectrometer, often a high-resolution instrument like a Q-Exactive, is operated to detect both the native methionine and the deuterated standard. nih.gov

Table 1: Illustrative LC-MS Parameters for Methionine Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatography | ||

| Column | Reversed-Phase C18 or HILIC | Separates methionine from other metabolites based on polarity. |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid | Elutes compounds from the column into the mass spectrometer. |

| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of separation. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Creates positively charged ions for detection. |

| Spray Voltage | 3.5 kV | Facilitates the ionization process. nih.gov |

| Sheath/Aux Gas | 30 / 10 (arbitrary units) | Helps to desolvate and focus the ion spray. nih.gov |

| Capillary Temp. | 320 °C | Aids in solvent evaporation. nih.gov |

| Detection | Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) | Monitors for the specific mass-to-charge ratios of native and deuterated methionine for quantification. |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Comprehensive Metabolomic Profiling

Gas chromatography-mass spectrometry (GC-MS) is another robust platform for metabolomic analysis, particularly for compounds that are volatile or can be made volatile through chemical derivatization. chromatographyonline.comnih.gov Since amino acids like methionine are polar and non-volatile, derivatization is a mandatory step prior to GC-MS analysis. sigmaaldrich.comnih.gov This process replaces polar functional groups with nonpolar moieties, increasing the compound's volatility. sigmaaldrich.com

Several derivatization strategies are employed for the GC-MS analysis of amino acids. A common approach involves a two-step reaction: esterification of the carboxyl group followed by acylation of the amino group. ubbcluj.ro Silylation is another widely used technique, where reagents like N-trimethylsilyl-N-methyl trifluoroacetamide (B147638) (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace active hydrogens on the amino and carboxyl groups. sigmaaldrich.comnih.gov MTBSTFA derivatives are noted for being more stable and less sensitive to moisture compared to other silylating agents. sigmaaldrich.com Another approach uses alkylation with reagents like triethyloxonium (B8711484) salts, which convert the analyte into a volatile ethyl-derivative. chromatographyonline.com

In these workflows, this compound would be added to the sample before derivatization, ensuring that it is derivatized alongside the native methionine, thus serving as a proper internal standard for accurate quantification. ubbcluj.ro

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

| Reagent(s) | Derivative Type | Key Characteristics |

|---|---|---|

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | tert-butyldimethylsilyl (TBDMS) | Forms stable derivatives, less sensitive to moisture. sigmaaldrich.com |

| N-trimethylsilyl-N-methyl trifluoroacetamide (MSTFA) & Trimethylchlorosilane (TMCS) | Trimethylsilyl (TMS) | Common silylating agent, requires anhydrous conditions. nih.gov |

| Pentafluoropropionic Anhydride (PFPA) & Methanol (or deuterated methanol) | Methyl ester-pentafluoropropionic (Me-PFP) | Two-step process (esterification then acylation), produces stable derivatives suitable for long-term analysis. mdpi.com |

| Triethyloxonium tetrafluoroborate (B81430) (TEOT) | Ethyl-derivatives | Can be performed in aqueous solutions, simplifying sample preparation. chromatographyonline.com |

Strategies for Overcoming Matrix Effects and Enhancing Analytical Reproducibility

Matrix effects are a significant challenge in quantitative mass spectrometry, arising when components in a biological sample other than the analyte of interest alter the ionization efficiency, leading to ion suppression or enhancement. chromatographyonline.com This can cause inaccurate and irreproducible results. The most effective strategy to overcome this issue is the use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte. chromatographyonline.comubbcluj.ro

This compound is the ideal SIL-IS for methionine because it shares nearly identical physicochemical properties and chromatographic retention time. sigmaaldrich.com As it passes through the LC or GC column and enters the mass spectrometer's ion source at the same time as endogenous methionine, it is subjected to the exact same matrix effects. While the absolute signal intensity of both the analyte and the standard may fluctuate due to ion suppression or enhancement, their ratio remains constant. By normalizing the signal of the native analyte to that of the known concentration of the SIL-IS, the matrix effect is effectively canceled out, leading to high analytical accuracy and reproducibility. vanderbilt.edu

In addition to using a SIL-IS, other strategies are employed during sample preparation to minimize matrix effects. These include:

Protein Precipitation: As described in section 2.1.2, removing proteins with organic solvents like methanol or acetonitrile is a simple and effective way to clean up samples. nih.gov

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte or interferences, allowing for their separation and resulting in a cleaner sample extract.

Dilution: Simply diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating their effect on ionization.

Isotope Tracing Experiments for Metabolic Flux Analysis (MFA)

Beyond its role as a passive internal standard for quantification, this compound can be used as an active tracer to investigate the dynamics of metabolic pathways. By introducing the labeled compound into a biological system (e.g., cell culture or a whole organism), researchers can track the movement of the deuterium atoms as the methionine molecule is processed and converted into various downstream metabolites. sigmaaldrich.comnih.gov

Methodologies for Accounting for Intracellular and Extracellular Metabolite Pool Exchange

A significant challenge in quantitative metabolic flux analysis (MFA) is the exchange of metabolites between the intracellular and extracellular environments. nih.gov This exchange can complicate the interpretation of isotope labeling data, as the labeling pattern of the intracellular pool is influenced by the much larger, and often differently labeled, extracellular pool. nih.gov Ignoring this exchange can lead to inaccurate flux estimations, particularly in mammalian cell cultures where such mixing is common for amino acids like methionine. nih.gov

To address this, researchers have developed analytical approaches that specifically account for the mixing of these metabolite pools. One such method involves feeding cells with an isotope-labeled nutrient, like ¹³C-methionine (or a deuterated version like this compound), and then measuring the isotope-labeling kinetics of the metabolite in both the intracellular and extracellular compartments over time using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov This dynamic approach contrasts with standard stationary MFA, which assumes an isotopic steady state that may not be achievable due to the large size of the media pools. nih.gov

A study on human fibrosarcoma cells demonstrated that feeding them ¹³C-methionine resulted in a gradual increase of labeled methionine in the culture medium over time, confirming the exchange between the pools. nih.gov By developing isotopomer cumulative balance equations, the researchers were able to derive closed-form expressions for calculating fluxes, providing a more streamlined method than complex differential equation models used in nonstationary MFA. nih.gov This methodology allows for the accurate quantification of key metabolic pathways, such as the transmethylation and propylamine (B44156) transfer cycles of methionine metabolism. nih.gov

The table below outlines the key steps and considerations in a methodological approach that accounts for metabolite pool exchange, based on findings from studies on methionine metabolism.

| Step | Description | Rationale | Analytical Technique |

| 1. Isotope Tracer Introduction | Introduce a stable isotope-labeled methionine (e.g., this compound or ¹³C-methionine) into the cell culture medium. nih.gov | To initiate the labeling of the methionine metabolic network. | - |

| 2. Time-Course Sampling | Collect samples of both the cells (intracellular pool) and the culture medium (extracellular pool) at multiple time points. nih.gov | To capture the dynamic changes in isotope labeling as the tracer is metabolized and exchanged between pools. | - |

| 3. Metabolite Extraction & Derivatization | Extract metabolites from both cell and media samples. Derivatization may be used to improve chromatographic separation and detection. restek.comnih.gov | To prepare samples for analysis and ensure accurate measurement of target metabolites. | - |

| 4. Isotope Analysis | Quantify the different isotopologues (mass variants) of methionine and its downstream metabolites in both intracellular and extracellular samples. | To determine the rate of label incorporation and the extent of pool mixing. | Liquid Chromatography-Mass Spectrometry (LC-MS/MS). nih.govcreative-proteomics.com |

| 5. Kinetic Modeling | Apply kinetic models and isotopomer balance equations to the measured labeling data. | To calculate the rates (fluxes) of specific metabolic reactions while accounting for the observed exchange between the intracellular and extracellular pools. nih.gov | Computational analysis. |

This approach is not limited to methionine and can be adapted for other metabolic systems where the exchange of intracellular and extracellular metabolite pools is a significant factor. nih.gov

Computational Approaches for Flux Estimation and Model Development in Complex Systems

Metabolic flux analysis (MFA) is a powerful tool for quantitatively studying metabolism. nih.gov Since intracellular reaction rates (fluxes) cannot be measured directly, MFA uses data from stable isotope tracing experiments to infer them. nih.govnih.gov The central concept is that the isotopic labeling pattern of a metabolite is determined by the fluxes of the pathways that produce it. nih.gov By measuring these patterns, researchers can work backward to estimate the fluxes.

Computational modeling is essential for this process. The two main approaches for estimating metabolic fluxes are:

Isotope Labeling-Based MFA: This is the most common approach when using tracers like this compound. It involves developing a mathematical model of the metabolic network of interest. This model includes the biochemical reactions and the atom transitions for the isotope tracer. The measured isotope labeling patterns of various metabolites are then used as inputs. Computational algorithms then solve a system of algebraic and differential equations to find the set of fluxes that best explains the observed labeling data. nih.govnih.gov

Constraint-Based Modeling: This approach uses the stoichiometry of the metabolic network to define the space of all possible flux distributions. ethz.ch Optimality criteria, such as assuming the cell aims to maximize growth or ATP production, are then applied to predict a likely flux distribution. ethz.ch While this method can be performed without isotope tracers, its predictive power is significantly enhanced when constrained by experimental data, such as measured uptake and secretion rates derived from tracer experiments. ethz.ch

The table below summarizes key computational methods used in metabolic flux analysis.

| Computational Approach | Description | Key Features | Application Example |

| Stationary ¹³C-MFA | Assumes the system is at both a metabolic and isotopic steady state. nih.gov | Uses algebraic equations, making it computationally less intensive. Best suited for systems that reach equilibrium quickly. | Determining relative contributions of converging pathways in microbial cultures. nih.gov |

| Non-stationary MFA (INST-MFA) | Accounts for systems not at isotopic steady state by using differential equations. nih.gov | More complex but provides a more dynamic picture of metabolism, essential when pool exchange is significant or for short-term experiments. | Quantifying methionine cycle fluxes in mammalian cells where pool exchange prevents reaching a steady state. nih.gov |

| Flux Balance Analysis (FBA) | A constraint-based modeling method that predicts metabolic fluxes by optimizing an objective function (e.g., biomass production). ethz.ch | Does not require isotope labeling data but can be enhanced by it. Provides a system-level view of metabolic capabilities. | Predicting genome-scale metabolic flux distributions in E. coli. ethz.ch |

| Isotopomer Spectral Analysis (ISA) | A framework for analyzing data from stable isotope tracers to determine fluxes through specific pathways. | Focuses on the relationship between substrate and product labeling patterns. | Quantifying transmethylation and propylamine transfer fluxes in methionine metabolism. nih.gov |

These computational tools are critical for translating the complex datasets generated from isotope tracing experiments into meaningful biological insights about the dynamic operation of metabolic networks. sciex.com

Integration with Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Spectroscopy (MRS/MRI)

While mass spectrometry is a primary tool for analyzing isotope tracers, Nuclear Magnetic Resonance (NMR) and its in vivo counterpart, Magnetic Resonance Spectroscopy (MRS), offer complementary and powerful capabilities, particularly for non-invasive studies. chempep.comnih.gov The integration of deuterated compounds like this compound with these techniques opens avenues for real-time metabolic imaging and flux analysis in living organisms. nih.govplos.org

Deuterium (²H) Magnetic Resonance Spectroscopy (DMRS), also known as Deuterium Metabolic Imaging (DMI), is an emerging technique that detects the signals from deuterated substrates administered to a subject. elsevierpure.comoup.com Since deuterium is a stable isotope with a very low natural abundance, the signal from an administered deuterated compound is highly specific and provides a strong contrast against the biological background. plos.orgplos.org

The key advantages of using DMRS with deuterated tracers are:

Non-invasiveness: It allows for the study of metabolic processes in vivo without the need for biopsies. elsevierpure.comnih.gov

Safety: As it uses a stable, non-radioactive isotope, it avoids the hazards associated with radioactive tracers used in techniques like Positron Emission Tomography (PET). plos.org

Chemical Specificity: DMRS can distinguish between different deuterated substances based on their chemical shift, allowing for the simultaneous tracking of a substrate and its metabolic products. oup.complos.org This enables the analysis of metabolic pathways and rates directly within the tissue of interest. plos.org

A study demonstrating the feasibility of this technique used deuterated 3-O-Methylglucose to monitor glucose transport in vivo using a 7 Tesla MRI system. plos.orgelsevierpure.com The researchers were able to acquire spectra over time to observe the uptake and washout of the deuterated tracer in tumor-bearing rats, demonstrating the potential for characterizing metabolic activity non-invasively. elsevierpure.com Similarly, deuterated methionine could be used to probe the methionine cycle and related pathways in vivo, offering insights into cancer metabolism, neurological disorders, and other conditions where methionine metabolism is dysregulated. creative-proteomics.com

The table below summarizes the integration of deuterated compounds with NMR/MRS techniques.

| Technique | Principle | Advantages | Research Application with Deuterated Compounds |

| Deuterium Magnetic Resonance Spectroscopy (DMRS/DMI) | Non-invasive detection of deuterated compounds administered in vivo based on the unique NMR signal of deuterium. plos.orgelsevierpure.com | - Non-invasive and safe (non-radioactive). plos.org- High specificity due to low natural ²H abundance. plos.org- Can distinguish between different metabolites. oup.com | Monitoring the uptake, perfusion, and metabolism of deuterated substrates like glucose analogs in real-time in animal models. elsevierpure.comnih.gov |

| Solution-state NMR | Analysis of isotope-labeled molecules in solution to determine structure and dynamics. | Provides site-specific information on label incorporation. | Studying the structure and conformational changes of proteins produced using stable isotope-labeled amino acids. chempep.comeurisotop.com |

| Solid-state NMR | Analysis of isotope-labeled molecules in solid samples. | Can study insoluble systems like membrane proteins or protein aggregates. | Investigating the structure of biomolecules in a near-native state. eurisotop.com |

The integration of this compound with NMR and MRS provides a powerful platform for dynamic and non-invasive quantitative studies of metabolism, bridging the gap between in vitro cell culture experiments and whole-organism physiology. nih.govoup.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing DL-Methionine-3,3,4,4-d4 with high isotopic purity?

- Methodological Answer : Synthesis typically involves deuterium exchange or incorporation during precursor reactions. For this compound, deuterium is introduced at the 3,3,4,4 positions using deuterated reagents (e.g., D₂O or deuterated alkylating agents). Isotopic purity (≥98 atom% D) is achieved via repeated purification steps, including recrystallization or chromatography, and verified using mass spectrometry (MS) .

Q. How is the isotopic integrity of this compound verified in analytical workflows?

- Methodological Answer : Isotopic integrity is confirmed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). NMR identifies deuterium placement (e.g., absence of protium peaks at δ 2.3–2.7 ppm for CH₂ groups), while HRMS quantifies isotopic enrichment (e.g., molecular ion [M+H]⁺ at m/z 153.23 for C₅H₇D₄NO₂S) . Liquid chromatography (LC) coupled with MS ensures batch-to-batch consistency .

Q. What are the primary applications of this compound in metabolic studies?

- Methodological Answer : It is used as a stable isotope tracer to study methionine metabolism, including transmethylation and transsulfuration pathways. For example, in rodent models of diabetes, it is incorporated into high-fat diets (HFDs) to track sulfur amino acid utilization and oxidative stress markers .

Q. How should this compound be stored to maintain isotopic stability?

- Methodological Answer : Store at ambient temperature (15–25°C) in airtight, light-protected containers. Prolonged exposure to moisture or UV light can degrade deuterium labeling. Stability over 24 months is typical under these conditions .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence metabolic flux analysis using this compound?

- Methodological Answer : KIEs arise from slower C-D bond cleavage compared to C-H, potentially altering enzyme kinetics (e.g., methionine adenosyltransferase). Researchers must correct flux models using KIE factors (e.g., kH/kD ≈ 6–10 for methyltransferases) or validate results with parallel experiments using non-deuterated controls .

Q. What experimental design considerations are critical for tracer studies with this compound in complex biological systems?

- Methodological Answer :

- Dose Optimization : Ensure isotopic enrichment in target tissues (e.g., liver, plasma) exceeds 5% for detectable MS signals.

- Control Groups : Include non-deuterated methionine groups to distinguish isotopic effects from biological variability.

- Sampling Timing : Align with metabolic turnover rates (e.g., every 2–4 hours for acute studies) .

Q. How can contradictions in isotopic enrichment data across analytical platforms be resolved?

- Methodological Answer : Discrepancies often stem from variations in MS ionization efficiency or NMR sensitivity. Calibrate instruments with certified reference standards (e.g., 98–99 atom% D purity) and cross-validate using orthogonal techniques. For example, compare LC-MS results with gas chromatography (GC)-MS or isotope ratio MS (IRMS) .

Q. What strategies mitigate confounding variables when integrating this compound into in vivo models?

- Methodological Answer :

- Diet Formulation : Use purified diets to avoid unlabeled methionine contamination (e.g., casein-free HFDs with synthetic amino acid mixes) .

- Tracer Dilution : Calculate enrichment-adjusted doses to account for endogenous methionine pools.

- Tissue-Specific Analysis : Isolate subcellular fractions (e.g., mitochondrial vs. cytosolic) to resolve compartment-specific metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.